molecular formula C9H9NO3 B1592293 1-(2-Methyl-5-nitrophenyl)ethanone CAS No. 58966-27-1

1-(2-Methyl-5-nitrophenyl)ethanone

Cat. No. B1592293
CAS RN: 58966-27-1
M. Wt: 179.17 g/mol
InChI Key: GOECEMHOAOBUEA-UHFFFAOYSA-N
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Description

“1-(2-Methyl-5-nitrophenyl)ethanone” is a chemical compound with the empirical formula C9H9NO3 . It is a solid substance and has a molecular weight of 179.17 .


Synthesis Analysis

The synthesis of “1-(2-Methyl-5-nitrophenyl)ethanone” involves several steps. For instance, it can be prepared from commercial 1-(o-tolyl)ethanone (2’-methylacetophenone) in a mixture of glacial acetic acid (HOAc) and white fuming nitric acid (min. 90 wt-% HNO3) .


Molecular Structure Analysis

The molecular structure of “1-(2-Methyl-5-nitrophenyl)ethanone” can be represented by the SMILES string O=N+C1=C (C (C)=O)C=C (C)C=C1 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can be converted to 1-(2-methyl-5-nitro-phenyl)ethanol (5b) using sodium borohydride (NaBH4) in ethanol (EtOH) .


Physical And Chemical Properties Analysis

“1-(2-Methyl-5-nitrophenyl)ethanone” is a solid substance . It has a molecular weight of 179.17 . The boiling point is 322.3±22.0°C at 760 mmHg .

Scientific Research Applications

  • Charge Density Analysis : Hibbs, Overgaard, and Piltz (2003) conducted a study on 1-(2-hydroxy-5-nitrophenyl)ethanone, closely related to 1-(2-Methyl-5-nitrophenyl)ethanone, to determine its total experimental charge density using X-ray and neutron diffraction data. This research highlights the compound's significance in understanding intra- and intermolecular bonding features and pi-delocalisation in molecules (Hibbs, Overgaard, & Piltz, 2003).

  • Synthesis of Aminobenzo[b]thiophenes : Androsov et al. (2010) explored the synthesis of 2- and 3-aminobenzo[b]thiophenes, using a derivative of 1-(2-Methyl-5-nitrophenyl)ethanone. This shows the compound's role in facilitating novel organic synthesis pathways (Androsov et al., 2010).

  • Catechol-O-Methyltransferase Inhibitors : Learmonth et al. (2002) synthesized derivatives of 1-(2-Methyl-5-nitrophenyl)ethanone as potential inhibitors of catechol-O-methyltransferase (COMT), a significant enzyme in the metabolism of catecholamines. This research indicates its potential in developing new drugs for neurological disorders (Learmonth et al., 2002).

  • Phase Equilibrium Studies : Li et al. (2019) researched the solid-liquid phase equilibrium of compounds similar to 1-(2-Methyl-5-nitrophenyl)ethanone, providing insights into its physical properties and implications for separation processes in chemical engineering (Li et al., 2019).

  • Benzyl Phenyl Ketone Derivatives : Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives, which are synthetic precursors to isoflavonoids, for their potential as enzyme inhibitors and antibacterial agents. This highlights the compound's relevance in medicinal chemistry and drug discovery (Vásquez-Martínez et al., 2019).

Safety And Hazards

The compound is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOECEMHOAOBUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608773
Record name 1-(2-Methyl-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-5-nitrophenyl)ethanone

CAS RN

58966-27-1
Record name 1-(2-Methyl-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 120 ml of concentrated sulfuric acid is added 53.6 g of o-methylacetophenone, while cooling at -10°. To this cold, stirred solution is added a mixture of 32 ml of 70% nitric acid and 48 ml of concentrated sulfuric acid. The reaction solution is stirred for 21/2 hours between -9° and 0° and then poured over 800 g of ice. The mixture is extracted with ether and the organic phase washed with water, saturated Na2CO3 solutions, water and finally brine. The ether solution is dried over MgSO4 and evaporated to dryness to give 56.2 g of a pale yellow oil. The oil is crystallized from 95% ethanol to give 25.4 g of product, mp about 50° C. Recrystallization from hexane afforded product mp 53°-55° C.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
53.6 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Jayaraman, E Cho, FM Irudayanathan… - Advanced Synthesis …, 2018 - Wiley Online Library
2,2,2‐Trichloroacetophenone derivatives were synthesized via decarboxylative trichlorination from arylpropiolic acids and trichloroisocyanuric acid (TCCA). The reaction was performed …
Number of citations: 20 onlinelibrary.wiley.com

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